Cas no 2138332-55-3 (ethyl 2-{6-oxa-2-azaspiro3.4octan-7-yl}acetate)

Ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate is a specialized heterocyclic compound featuring a spirocyclic framework with both oxygen and nitrogen heteroatoms. Its unique structure, combining an oxa-aza spirocycle with an ester functional group, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The spirocyclic core enhances molecular rigidity, potentially improving binding selectivity in drug design. The ester moiety offers versatility for further derivatization, enabling applications in peptidomimetics or bioactive molecule development. This compound is particularly useful in medicinal chemistry for constructing complex scaffolds with tailored steric and electronic properties. Its synthetic utility lies in the efficient introduction of spirocyclic motifs into target molecules.
ethyl 2-{6-oxa-2-azaspiro3.4octan-7-yl}acetate structure
2138332-55-3 structure
商品名:ethyl 2-{6-oxa-2-azaspiro3.4octan-7-yl}acetate
CAS番号:2138332-55-3
MF:C10H17NO3
メガワット:199.246883153915
CID:6487022
PubChem ID:165470340

ethyl 2-{6-oxa-2-azaspiro3.4octan-7-yl}acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-{6-oxa-2-azaspiro3.4octan-7-yl}acetate
    • ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate
    • 2138332-55-3
    • EN300-1067455
    • インチ: 1S/C10H17NO3/c1-2-13-9(12)3-8-4-10(7-14-8)5-11-6-10/h8,11H,2-7H2,1H3
    • InChIKey: OPUCXDGINOZUBI-UHFFFAOYSA-N
    • ほほえんだ: O1C(CC(=O)OCC)CC2(C1)CNC2

計算された属性

  • せいみつぶんしりょう: 199.12084340g/mol
  • どういたいしつりょう: 199.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

ethyl 2-{6-oxa-2-azaspiro3.4octan-7-yl}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1067455-0.25g
ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate
2138332-55-3 95%
0.25g
$1156.0 2023-10-28
Enamine
EN300-1067455-0.5g
ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate
2138332-55-3 95%
0.5g
$1207.0 2023-10-28
Enamine
EN300-1067455-5g
ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate
2138332-55-3 95%
5g
$3645.0 2023-10-28
Enamine
EN300-1067455-5.0g
ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate
2138332-55-3
5g
$3645.0 2023-06-10
Enamine
EN300-1067455-0.05g
ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate
2138332-55-3 95%
0.05g
$1056.0 2023-10-28
Enamine
EN300-1067455-1.0g
ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate
2138332-55-3
1g
$1256.0 2023-06-10
Enamine
EN300-1067455-1g
ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate
2138332-55-3 95%
1g
$1256.0 2023-10-28
Enamine
EN300-1067455-10.0g
ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate
2138332-55-3
10g
$5405.0 2023-06-10
Enamine
EN300-1067455-0.1g
ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate
2138332-55-3 95%
0.1g
$1106.0 2023-10-28
Enamine
EN300-1067455-2.5g
ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate
2138332-55-3 95%
2.5g
$2464.0 2023-10-28

ethyl 2-{6-oxa-2-azaspiro3.4octan-7-yl}acetate 関連文献

ethyl 2-{6-oxa-2-azaspiro3.4octan-7-yl}acetateに関する追加情報

Exploring the Versatile Applications of Ethyl 2-{6-Oxa-2-Azaspiro[3.4]Octan-7-Yl}Acetate (CAS No. 2138332-55-3) in Modern Chemistry

In the ever-evolving landscape of organic chemistry, ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate (CAS No. 2138332-55-3) has emerged as a compound of significant interest due to its unique structural features and broad applicability. This spirocyclic derivative combines an oxa-aza ring system with an ester functional group, making it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and material science. Researchers are increasingly drawn to its potential in drug discovery, particularly for targeting central nervous system (CNS) disorders and metabolic diseases, aligning with current trends in precision medicine.

The structural complexity of 2138332-55-3 offers distinct advantages in molecular design. Its spiro[3.4]octane core provides three-dimensional rigidity, often enhancing binding affinity to biological targets—a property highly sought after in fragment-based drug discovery (FBDD). Recent studies highlight its utility as a scaffold for kinase inhibitors, addressing widespread interest in oncology therapeutics. The compound's ethyl acetate moiety further enables facile derivatization, answering the growing demand for modular synthetic platforms in combinatorial chemistry.

From a synthetic chemistry perspective, ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate exemplifies the rising importance of sustainable heterocyclic synthesis. Its preparation often involves atom-economical cyclization techniques, resonating with the pharmaceutical industry's shift toward green chemistry principles. Analytical data from high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) studies confirm its high purity (>98%), meeting stringent requirements for Good Manufacturing Practice (GMP) applications—a critical consideration for researchers sourcing reference standards.

The compound's physicochemical properties—including calculated logP values and hydrogen bond acceptors—position it favorably within Lipinski's Rule of Five parameters, explaining its popularity in bioisostere development. This characteristic addresses frequent queries about improving drug-like properties in medicinal chemistry forums. Moreover, its stability under physiological pH conditions makes it suitable for prodrug strategies, a trending approach to enhance bioavailability of challenging APIs.

Industrial applications of CAS 2138332-55-3 extend beyond pharmaceuticals. Materials scientists leverage its spirocyclic architecture to develop novel polymeric photoinitiators for UV-curing systems—an area gaining traction in 3D printing materials research. The compound's ability to impart steric hindrance while maintaining solubility has inspired innovations in organic electronic materials, particularly for flexible display technologies.

Quality control protocols for ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate typically involve chiral separation methods to ensure enantiopurity, reflecting the industry's heightened focus on stereoselective synthesis. Regulatory documentation emphasizes compliance with REACH and FDA guidelines, addressing common concerns about compound registration processes. Storage recommendations (-20°C under inert atmosphere) align with best practices for preserving heterocyclic stability—a frequent topic in chemical handling discussions.

Recent patent analyses reveal growing intellectual property activity surrounding 2138332-55-3 derivatives, particularly in G-protein-coupled receptor (GPCR) modulators—a hot topic in drug target research. The compound's structural diversity potential enables creation of targeted libraries for high-throughput screening, responding to the pharmaceutical industry's need for diverse chemical space exploration.

As research continues, ethyl 2-{6-oxa-2-azaspiro[3.4]octan-7-yl}acetate stands at the intersection of multiple cutting-edge scientific domains. Its adaptability to continuous flow chemistry setups addresses modern process intensification demands, while computational studies predict favorable ADMET profiles for its derivatives—key considerations in preclinical development. The compound exemplifies how sophisticated molecular architectures can drive innovation across therapeutic areas and industrial applications alike.

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